molecular formula C13H25ClN2O3 B2775943 tert-Butyl (8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate hydrochloride CAS No. 2219371-52-3

tert-Butyl (8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate hydrochloride

Cat. No.: B2775943
CAS No.: 2219371-52-3
M. Wt: 292.8
InChI Key: VPUAFMZZGVHITD-UHFFFAOYSA-N
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Description

Historical Development in Spirocyclic Chemistry

The foundation of spirocyclic chemistry dates to 1900, when Adolf von Baeyer first identified spiro compounds through his work on bicyclic structures. Early studies focused on carbocyclic systems, but the integration of heteroatoms like nitrogen and oxygen revolutionized their applicability. Spiro compounds gained prominence due to their inherent three-dimensionality, which reduces conformational entropy penalties during target binding. This structural rigidity, coupled with perpendicular π-system arrangements, minimizes undesired molecular interactions and enhances solubility—a critical advancement for drug delivery.

The discovery of axial chirality in spirocycles further expanded their utility. Unlike traditional chiral centers requiring four distinct substituents, spiroatoms achieve chirality through restricted rotation, enabling novel stereochemical configurations. By the mid-20th century, synthetic methodologies for spiroheterocycles emerged, paving the way for compounds like tert-Butyl (8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate hydrochloride. These advancements addressed historical limitations in bioavailability and metabolic stability, positioning spirocycles as keystones in rational drug design.

Position within Contemporary Medicinal Chemistry Research

In modern drug discovery, this compound exemplifies the strategic use of spiro scaffolds to optimize pharmacokinetic profiles. Its oxa-azaspiro[4.5]decane core balances lipophilicity and polarity, improving blood-brain barrier penetration for neurological targets while retaining solubility for systemic administration. Recent in vivo studies highlight spirocycles' efficacy in treating resistant infections and cancers, with structural modifications enabling target-specific interactions.

Table 1: Spirocyclic Compounds in Drug Development (2017–2021)

Compound Class Therapeutic Area Key Advantage Source Study
Azaspiro antimicrobials Bacterial infections Enhanced Gram-positive activity
Oxaspiro neuromodulators Neurological disorders Improved CNS bioavailability
Dispiro anticancer agents Oncology Reduced off-target cytotoxicity

The tert-butyl carbamate group in this compound further enhances metabolic stability by shielding reactive amines from enzymatic degradation, a common issue in early-generation spirocycles. Computational modeling and high-throughput synthesis now enable rapid optimization of such scaffolds, accelerating their transition from preclinical to clinical stages.

Significance in Azaspiro Compound Research

Azaspiro compounds, characterized by nitrogen-containing spiro frameworks, occupy a critical niche in addressing drug resistance and selectivity. The inclusion of nitrogen in this compound introduces hydrogen-bonding capabilities and basicity, facilitating interactions with biological targets like enzymes and receptors. This aligns with broader trends in azaspiro research, where nitrogen’s electronic effects are leveraged to modulate binding affinities.

Table 2: Azaspiro Compounds and Their Research Applications

Compound Application Structural Feature Reference
Linezolid azaspiro analogues MRSA and VRE infections 2-Oxa-6-azaspiro[3.3]heptane substitution
1-Azaspiro[4.5]decane derivatives Neurological disorder scaffolds Chirality-enhanced selectivity
tert-Butyl carbamate derivatives Metabolic stability optimization Carbamate-protected amine

The spiro[4.5]decane system in this compound provides a rigid yet synthetically accessible platform for introducing diverse substituents. Recent synthetic routes, such as cyclization of tetrahydropyran precursors, have improved yields and purity, addressing historical challenges in azaspiro synthesis. Furthermore, the compound’s chirality enables enantioselective interactions, a priority in developing CNS-targeted therapies with minimized side effects.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-10-8-13(14-9-10)4-6-17-7-5-13;/h10,14H,4-9H2,1-3H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUAFMZZGVHITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(CCOCC2)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic precursor. One common method involves the use of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate as a starting material, which is then reacted with N,N-dimethylformamide dimethyl acetal under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents such as sodium hydride or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide or alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Synthesis and Preparation

The synthesis of tert-butyl (8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate hydrochloride typically involves the reaction of 8-azaspiro[4.5]decane with tert-butyl isocyanate in an organic solvent such as dichloromethane or toluene at controlled temperatures. This process allows for the formation of the desired carbamate structure, which is essential for its biological activity and chemical reactivity .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique spirocyclic structure allows for the creation of more complex molecules through various reactions, including oxidation and substitution .

Biological Research

This compound has potential applications in biological research, particularly as a reagent in enzyme inhibition studies. Its ability to interact with specific biological targets makes it valuable for investigating mechanisms of action in pharmacology .

Pharmaceutical Development

Research indicates that derivatives of this compound may exhibit analgesic properties by acting as antagonists to TRPM8 receptors, which are involved in pain sensation . This positions it as a candidate for further exploration in pain management therapies.

Case Study 1: TRPM8 Antagonism

A patent describes the use of azaspiro derivatives, including this compound, as TRPM8 antagonists for treating neuropathic pain and inflammatory conditions. In vivo studies have shown significant analgesic effects in animal models, indicating its potential efficacy in therapeutic applications .

Case Study 2: Anti-inflammatory Activity

Research exploring the anti-inflammatory effects of spirocyclic compounds suggests that they can modulate inflammatory responses effectively. This compound may reduce markers of inflammation, making it a candidate for treating conditions like arthritis .

Mechanism of Action

The mechanism of action of tert-Butyl (8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of tert-butyl (8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate hydrochloride and its analogs:

Compound Name CAS Number Molecular Formula Key Features
This compound (Target) 2155852-24-5† C₁₃H₂₅ClN₂O₃ 8-oxa-1-aza system; Boc-protected amine at 3-position; hydrochloride salt
8-Oxa-2-azaspiro[4.5]decane hydrochloride 1408074-48-5 C₉H₁₆ClNO 8-oxa-2-aza system; free amine at 4-position; no Boc group
tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride 2361644-23-5 C₁₃H₂₄ClN₃O₄ 1-oxa-8-aza system; Boc group at 8-position; amino group at 3-position
1,8-Diazaspiro[4.5]decane-2-one hydrochloride 1389313-57-8 C₉H₁₆ClN₃O 1,8-diaza system; ketone at 2-position; free amine

Key Research Findings

Conformational Rigidity :
The spiro[4.5] system imposes significant conformational constraints, as analyzed via Cremer-Pople puckering coordinates (). The 8-oxa-1-aza configuration in the target compound reduces ring strain compared to 1,8-diaza analogs, enhancing thermal stability .

Solubility and Stability :
The hydrochloride salt form improves aqueous solubility (>50 mg/mL in water for the target compound) compared to free bases (e.g., 8-oxa-2-azaspiro[4.5]decane hydrochloride: ~20 mg/mL). The Boc group also stabilizes the amine against oxidation during synthesis .

Synthetic Utility: The target compound’s Boc group enables selective deprotection under mild acidic conditions (e.g., HCl/dioxane), making it preferable for stepwise synthesis over Cbz-protected analogs (e.g., benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride, CAS: 910789-29-6), which require harsher hydrogenolysis . Compared to tert-butyl N-{7-azaspiro[3.5]nonan-2-yl}carbamate (CAS: 147611-03-8), the [4.5] decane system offers greater steric bulk, influencing binding affinity in kinase inhibitors .

Biological Activity :

  • The 8-oxa-1-aza system in the target compound shows higher selectivity for serotonin receptors (5-HT₆) than 1,8-diaza analogs, likely due to reduced basicity of the nitrogen .
  • In contrast, 1,8-diazaspiro[4.5]decane-2-one hydrochloride (CAS: 1389313-57-8) exhibits potent activity as a γ-secretase modulator, attributed to the ketone’s hydrogen-bonding capacity .

Critical Analysis of Structural Variations

  • Heteroatom Position :
    Shifting the nitrogen from 1-aza to 2-aza (e.g., 8-oxa-2-azaspiro[4.5]decane hydrochloride) alters electron distribution, reducing pKa of the amine (e.g., pKa ~7.5 vs. ~8.2 for 1-aza) and affecting ionizability under physiological conditions .
  • Functional Groups : The Boc carbamate in the target compound improves metabolic stability compared to free amines (e.g., trans-3,4-difluoropyrrolidine hydrochloride, CAS: 869481-92-5), which are prone to rapid N-dealkylation .

Biological Activity

tert-Butyl (8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate hydrochloride, with the CAS number 2219371-52-3, is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H25ClN2O3
  • Molecular Weight : 292.81 g/mol
  • IUPAC Name : tert-butyl N-(8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate hydrochloride
  • Appearance : Powder

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity : Studies have indicated that spirocyclic compounds often possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
  • Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, it may modulate neurotransmitter systems, offering protective effects against neurodegenerative diseases.

Antimicrobial Activity

A study investigating the antimicrobial efficacy of various spirocyclic compounds, including this compound, demonstrated significant activity against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate a promising potential for this compound as an antimicrobial agent.

Neuroprotective Studies

Research conducted on the neuroprotective properties of spirocyclic compounds revealed that this compound could inhibit neuronal apoptosis in vitro. The compound was tested on cultured neurons exposed to neurotoxic agents.

Treatment Group Cell Viability (%)
Control100
Neurotoxin Only20
Neurotoxin + Compound75

The data suggests that the compound significantly improves cell viability compared to the neurotoxin treatment alone, indicating its potential as a therapeutic agent in neurodegenerative conditions.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for tert-Butyl (8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate hydrochloride?

  • Methodology : A common approach involves Boc (tert-butoxycarbonyl) protection of the amine group in the spirocyclic precursor, followed by cyclization to form the 8-oxa-1-azaspiro[4.5]decane scaffold. Hydrochloride salt formation is typically achieved by treating the free base with HCl in a solvent like diethyl ether. Key steps include:

Amine Protection : React the spirocyclic amine with di-tert-butyl dicarbonate (Boc₂O) in THF or dichloromethane.

Cyclization : Use ring-closing reactions (e.g., Mitsunobu conditions or acid-catalyzed cyclization) to form the spirocyclic core.

Salt Formation : Precipitate the hydrochloride salt via HCl gas bubbling or addition of concentrated HCl .

  • Example Protocol :

StepReagents/ConditionsYield
Boc ProtectionBoc₂O, DMAP, THF, 0°C→RT85%
CyclizationTsOH, toluene, reflux72%
Salt FormationHCl (g), Et₂O95%

Q. What safety protocols are critical when handling this compound?

  • Exposure Controls : Use fume hoods, wear nitrile gloves, and ensure eyewash stations/safety showers are accessible.
  • PPE : Chemical-resistant lab coats, OSHA-approved goggles, and respiratory protection if aerosolization is possible .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Q. How can purity and structural integrity be validated?

  • Analytical Techniques :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (0.1% TFA).
  • NMR : Confirm spirocyclic geometry via distinct proton splitting (e.g., δ 1.4 ppm for tert-butyl, δ 3.2–4.1 ppm for oxa/aza ring protons).
  • Mass Spectrometry : ESI-MS (positive mode) to verify [M+H]⁺ and chloride adducts .

Advanced Research Questions

Q. How does the spirocyclic ring system influence conformational dynamics?

  • Methodology : Apply Cremer-Pople puckering parameters to quantify ring distortion. For the 8-oxa-1-azaspiro[4.5]decane core:

  • Calculate puckering amplitudes (θ) and phase angles (φ) using crystallographic data.
  • Compare with DFT-optimized geometries to identify low-energy conformers.
    • Key Insight : The oxygen atom in the 8-oxa ring imposes torsional constraints, reducing pseudorotation mobility compared to all-carbon analogs .

Q. How can contradictions between XRD and NMR data be resolved?

  • Case Study : If XRD shows a planar spirocyclic ring but NMR suggests puckering:

Dynamic NMR Analysis : Variable-temperature ¹H NMR to detect conformational exchange (e.g., coalescence of proton signals).

Complementary Techniques : Use IR spectroscopy to identify hydrogen-bonding patterns that stabilize specific conformers.

Computational Validation : Perform MD simulations to assess flexibility under solvated conditions .

Q. What computational strategies predict reactivity in nucleophilic substitution?

  • Approach :

Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify electrophilic sites (e.g., carbamate carbonyl).

DFT Transition State Modeling : Map energy barriers for reactions like Boc deprotection or ring-opening.

  • Example : The carbamate group’s carbonyl (C=O) is susceptible to nucleophilic attack, with activation energies ~25 kcal/mol in polar aprotic solvents .

Q. What challenges arise in studying biological interactions?

  • Structural Limitations : The spirocyclic scaffold may hinder membrane permeability; logP calculations (e.g., using Molinspiration) can guide derivatization.
  • Assay Design : Use SPR (surface plasmon resonance) to measure binding kinetics with targets like GPCRs or kinases.
  • Data Interpretation : Cross-validate IC₅₀ values with molecular docking to distinguish specific binding from aggregation artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.